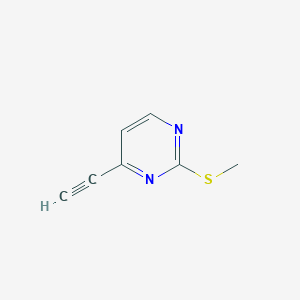
4-ethynyl-2-methylsulfanylpyrimidine
Overview
Description
4-ethynyl-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C7H6N2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an ethynyl group at the 4-position and a methylthio group at the 2-position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methylsulfanylpyrimidine typically involves the reaction of 2-methylthio-4-pyrimidone with ethynylating agents under specific conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-ethynyl-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often facilitated by a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenyl or alkyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethynyl-2-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methyl-2-(methylthio)pyrimidine
- 2-Methylthio-4-pyrimidone
- 4-Ethynylpyrimidine
Comparison: 4-ethynyl-2-methylsulfanylpyrimidine is unique due to the presence of both an ethynyl and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to 4-Methyl-2-(methylthio)pyrimidine, the ethynyl group in this compound provides additional sites for chemical modification and potential biological interactions .
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
4-ethynyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-3-6-4-5-8-7(9-6)10-2/h1,4-5H,2H3 |
InChI Key |
ZQPNFOFVPZSCAR-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)C#C |
Canonical SMILES |
CSC1=NC=CC(=N1)C#C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

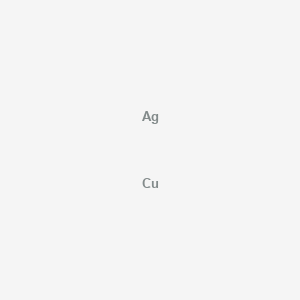
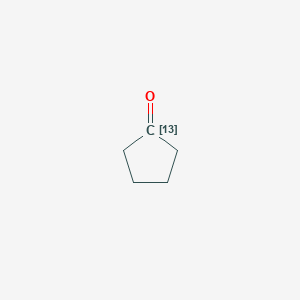
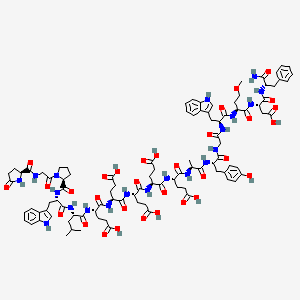
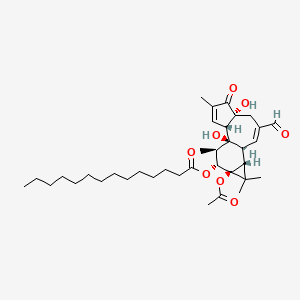
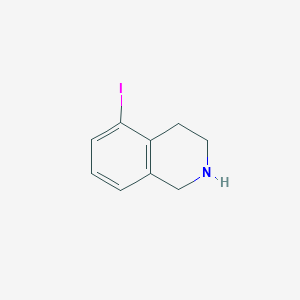
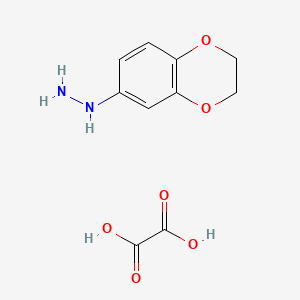
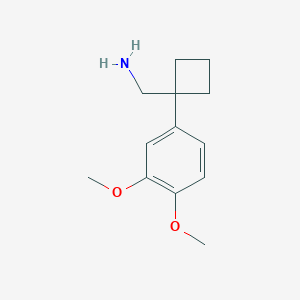
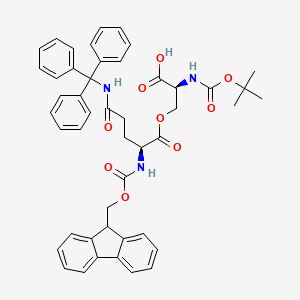
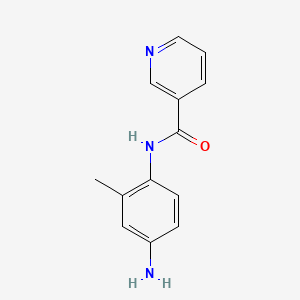
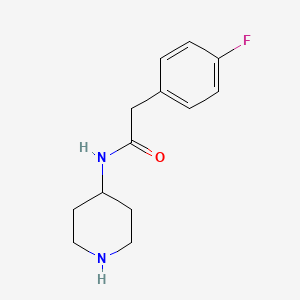
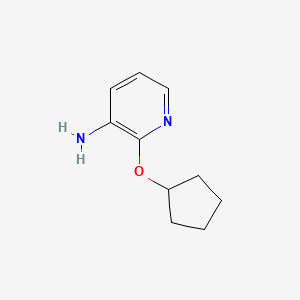
![4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1645198.png)
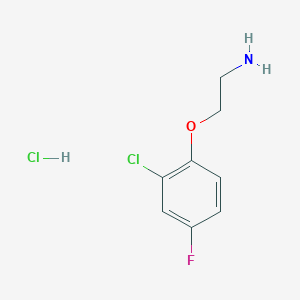
![6-chloro-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1645207.png)
